4-(2,5-Dimethoxybenzoyl)isoquinoline
Overview
Description
“4-(2,5-Dimethoxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C18H15NO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as “this compound”, has been a subject of interest in the field of organic chemistry . The Pictet–Spengler and Bischler–Napieralski reactions are commonly used for the synthesis of these compounds . The amine component, homoveratrylamine, is condensed with aldehydes to form Schiff bases, which then undergo cyclization to form isoquinolines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure . The molecular weight of this compound is 293.3 g/mol.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C18H15NO3 and a molecular weight of 293.3 g/mol .
Scientific Research Applications
Cytotoxicity Studies in Cancer
Research on isoquinoline derivatives, like the 4-(2,5-Dimethoxybenzoyl)isoquinoline, has shown promising results in the field of cancer treatment. For example, Deady and Rodemann (2001) synthesized derivatives of benzimidazo[2,1-a]isoquinoline and found that some compounds exhibited significant cytotoxicities against human cancer cell lines (Deady & Rodemann, 2001).
Antiviral Activities
An’ et al. (2001) isolated a pyrroloisoquinoline alkaloid from Cynanchum komarovii, which demonstrated antiviral activities against tobacco mosaic virus. This suggests potential applications of isoquinoline derivatives in combating viral infections (An’ et al., 2001).
Synthesis and Chemical Reactions
There's significant interest in the synthesis of various isoquinoline derivatives and their chemical reactions. For instance, Van Aeken et al. (2011) described a one-pot synthesis procedure for dimethoxybenzo[g]isoquinolines, showcasing the versatility in synthetic methodologies for these compounds (Van Aeken et al., 2011).
Biological Activities and Pharmacological Potential
Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory properties of a tetrahydroisoquinoline derivative, highlighting the diverse biological activities and potential pharmacological applications of these compounds (Rakhmanova et al., 2022).
Antimicrobial Studies
Mukhtar et al. (2022) synthesized new chalcones incorporating isoquinoline moiety and assessed their antimicrobial properties, indicating the possible use of isoquinoline derivatives in addressing microbial resistance (Mukhtar et al., 2022).
Future Directions
The synthesis of new isoquinoline derivatives and the study of their mechanism of action on the contractile activity of rat papillary muscle are highly interesting . Recent developments in the synthesis of isoquinoline-fused benzimidazoles have also been highlighted, with emphasis placed on green methods that support contemporary environmental and safety improvements .
Mechanism of Action
are a class of organic compounds known as aromatic polycyclic compounds . They consist of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinolines and their derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activities depend on the nature and position of the substituents on the isoquinoline ring.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-13-7-8-17(22-2)15(9-13)18(20)16-11-19-10-12-5-3-4-6-14(12)16/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGFWLYVVBXAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.